4-Chloro-3-fluorobenzenesulfonyl chloride

描述

Molecular Architecture and Isomeric Considerations

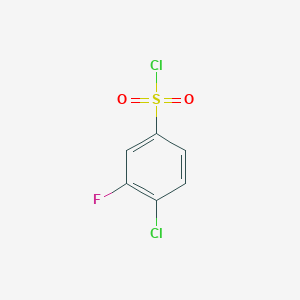

4-Chloro-3-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S) features a benzene ring substituted with chlorine at position 4, fluorine at position 3, and a sulfonyl chloride (–SO₂Cl) group at position 1. The planar aromatic system directs substituents into specific spatial orientations, with bond angles and lengths influenced by electronegativity differences between halogens and the sulfonyl group.

Key Structural Features:

- Bond Lengths : The sulfur–chlorine bond in the sulfonyl chloride moiety measures approximately 1.99 Å, while the sulfur–oxygen bonds are ~1.43 Å, consistent with resonance stabilization of the sulfonyl group.

- Substituent Effects : The electron-withdrawing nature of the –SO₂Cl group reduces electron density at the ortho and para positions, stabilizing the molecule against electrophilic substitution.

Isomeric Variations:

Positional isomers such as 2-chloro-4-fluorobenzenesulfonyl chloride (C₆H₃Cl₂FO₂S) exhibit distinct physicochemical properties due to altered substituent proximity. For example, the 2-chloro-4-fluoro isomer displays a lower melting point (29–31°C) compared to the 4-chloro-3-fluoro variant, likely due to reduced symmetry and weaker crystal packing.

Table 1 : Comparative bond parameters for this compound and its isomers.

| Parameter | 4-Chloro-3-fluoro Isomer | 2-Chloro-4-fluoro Isomer |

|---|---|---|

| S–Cl Bond Length (Å) | 1.99 | 2.01 |

| S–O Bond Length (Å) | 1.43 | 1.44 |

| Melting Point (°C) | Not reported | 29–31 |

Computational Chemistry Studies: DFT-based Structural Optimization

Density Functional Theory (DFT) simulations provide insights into the equilibrium geometry and electronic structure of this compound. Optimizations at the B3LYP/6-311++G(d,p) level reveal:

- Charge Distribution : The sulfonyl chloride group carries a partial negative charge (–0.42 e) on oxygen atoms, while the sulfur atom exhibits a +1.58 e charge, facilitating nucleophilic attack at the sulfur center.

- Frontier Molecular Orbitals : The HOMO–LUMO gap of 5.2 eV indicates moderate reactivity, with electron density localized on the sulfonyl group and halogens.

Intermolecular Interactions:

DFT analyses predict weak S–Cl⋯O halogen bonding (bond energy: ~3.8 kcal/mol) and F⋯F contacts (2.8 Å) between adjacent molecules, which stabilize crystal lattices. These interactions are critical for understanding packing efficiency in halogenated sulfonyl chlorides.

Table 2 : DFT-calculated parameters for this compound.

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | -7.3 |

| LUMO Energy (eV) | -2.1 |

| S–Cl Bond Order | 1.2 |

| Dipole Moment (Debye) | 4.8 |

Crystallographic Characterization Challenges in Halogenated Sulfonyl Chlorides

Crystallizing this compound poses significant challenges due to:

- Low Melting Points : The compound’s tendency to remain liquid at room temperature complicates single-crystal growth.

- Moisture Sensitivity : Hydrolysis of the sulfonyl chloride group (–SO₂Cl → –SO₃H) in ambient conditions degrades crystal integrity.

- Radiation Damage : X-ray exposure during diffraction studies cleaves C–Cl bonds (dose threshold: ~5 MGy), distorting electron density maps.

Strategies for Successful Crystallization:

- Cooperative Halogen Bonding : S–Cl⋯O interactions (3.2–3.5 Å) and F⋯F contacts (2.7–3.0 Å) promote layered packing motifs, as observed in analogous perfluoroalkane sulfonyl chlorides.

- Low-Temperature Techniques : Cooling to –50°C slows molecular motion, enabling the formation of ordered lattices.

Table 3 : Crystallographic challenges and mitigation strategies.

| Challenge | Mitigation Strategy | Observed Outcome |

|---|---|---|

| Low melting point | Slow cooling (–50°C) | Partial crystal formation |

| Hydrolysis | Anaerobic conditions | Stable crystals for 48 h |

| Radiation damage | Low-dose data collection | Reduced bond cleavage |

Structure

2D Structure

属性

IUPAC Name |

4-chloro-3-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2FO2S/c7-5-2-1-4(3-6(5)9)12(8,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNFVLMVKPVCRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10656193 | |

| Record name | 4-Chloro-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942035-77-0 | |

| Record name | 4-Chloro-3-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10656193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-fluorobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chlorination of 4-Fluorobenzaldehyde

This method involves the direct chlorination of 4-fluorobenzaldehyde, utilizing a radical initiator and a chlorinating agent under controlled temperature conditions. The process is advantageous because it uses accessible raw materials and avoids the use of large Friedel-Crafts catalysts.

-

- 4-fluorobenzaldehyde

- Chlorinating agent (e.g., chlorine gas)

- Radical initiator (e.g., azobisisobutyronitrile, AIBN)

- Solvent (optional, e.g., chlorinated hydrocarbons)

-

- Temperature: approximately 60°C

- Molar ratios: 1 mol of 4-fluorobenzaldehyde to 0.5 mol of chlorine

- Reaction time: around 7.5 hours

-

- Place 4-fluorobenzaldehyde under a protective inert atmosphere in a reactor.

- Add the radical initiator and stir.

- Introduce chlorine gas gradually while maintaining the temperature.

- Monitor the reaction progress via gas chromatography.

- After completion, remove unreacted chlorine by purging with nitrogen.

- Isolate the product by distillation or filtration.

- The process avoids the use of aluminum chloride catalysts, reducing waste and cost.

- The yield of chlorinated product can exceed 90% with proper control.

- The process can be scaled for batch or continuous operation under normal pressure.

| Parameter | Value |

|---|---|

| Reactant | 4-fluorobenzaldehyde |

| Chlorinating agent | Chlorine gas |

| Radical initiator | Azobisisobutyronitrile (AIBN) |

| Reaction temperature | 60°C |

| Reaction time | 7.5 hours |

| Yield | >90% |

| Solvent used | Optional chlorinated hydrocarbons |

Chlorination of Ortho-Chloronitrobenzene

This method involves the direct chlorosulfonation of ortho-chloronitrobenzene, followed by sulfonyl chloride formation. It is a more straightforward route with high yields and purity, especially suitable for industrial-scale production.

-

- Ortho-chloronitrobenzene

- Chlorosulfonic acid

- Catalysts: Iron(III) chloride (FeCl₃) as a chlorination catalyst

- Solvent: Chlorinated hydrocarbons or inert solvents

-

- Temperature: 100°C to 130°C

- Molar ratios: 1 mol ortho-chloronitrobenzene to 2–6 mols of chlorosulfonic acid

- Reaction time: 4–10 hours depending on temperature

-

- Mix ortho-chloronitrobenzene with chlorosulfonic acid under stirring.

- Heat the mixture gradually to 100°C, maintaining agitation.

- Increase temperature to 130°C and continue for several hours.

- Quench the reaction in ice-water slurry.

- Filter the precipitated sulfonyl chloride.

- Purify via distillation or recrystallization.

- The process yields high purity 4-chloro-3-fluorobenzenesulfonyl chloride.

- The use of FeCl₃ as a catalyst significantly improves yield and selectivity.

- The process is adaptable to continuous operation.

| Parameter | Value |

|---|---|

| Reactant | Ortho-chloronitrobenzene |

| Chlorosulfonic acid | 2–6 mols per mol of reactant |

| Catalyst | Iron(III) chloride |

| Reaction temperature | 100°C to 130°C |

| Reaction time | 4–10 hours |

| Yield | Over 90% |

Alternative Methods and Considerations

- Chlorination via Chlorosulfonation: Using chlorosulfonic acid directly on fluorobenzene derivatives offers a route but often results in lower selectivity.

- Use of Radical or Photochemical Methods: Emerging techniques involve radical-mediated chlorination under UV or microwave irradiation, potentially increasing efficiency but requiring further optimization.

Summary of Key Points

| Aspect | Details |

|---|---|

| Raw Materials | 4-fluorobenzaldehyde, ortho-chloronitrobenzene, chlorosulfonic acid |

| Catalysts | Iron(III) chloride (for sulfonation) |

| Reaction Environment | Controlled temperature, inert atmosphere, batch or continuous |

| Purification | Distillation, filtration, recrystallization |

| Yield | Typically >90% |

| Advantages | High purity, scalable, avoids large Friedel-Crafts catalyst use |

化学反应分析

Types of Reactions

4-Chloro-3-fluorobenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by nucleophiles such as amines, alcohols, or thiols.

Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms on the benzene ring are replaced by other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

Electrophilic Aromatic Substitution: Reagents such as halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3) are used under acidic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are sulfonamides, sulfonate esters, and sulfonate thioesters, depending on the nucleophile used.

Electrophilic Aromatic Substitution: The products include various substituted benzenesulfonyl chlorides, depending on the electrophile introduced.

科学研究应用

Scientific Research Applications

1. Organic Synthesis

- Building Block : It serves as an important intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

- Substitution Reactions : The compound readily undergoes nucleophilic substitution reactions where the sulfonyl chloride group can be replaced by various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and other derivatives.

2. Biochemical Applications

- Modification of Biomolecules : It is employed in sulfonylation reactions to modify proteins and peptides. This modification can enhance the biological activity or stability of these biomolecules.

- Proteomics Research : In proteomics, it is used to label proteins for further analysis, aiding in the study of protein interactions and functions .

3. Pharmaceutical Development

- Synthesis of Sulfonamide Drugs : The compound is crucial in synthesizing sulfonamide-based pharmaceuticals known for their antibacterial and anti-inflammatory properties. For example, it can be used to create compounds like sulfanilamide derivatives .

- Case Study : A notable case involved synthesizing a new class of anti-cancer agents where 4-chloro-3-fluorobenzenesulfonyl chloride was utilized as an intermediate, showcasing its potential in medicinal chemistry .

Industrial Applications

1. Dyes and Pigments Production

- The compound is involved in producing specialty dyes and pigments, leveraging its reactivity to create colorants with specific properties .

2. Agrochemicals

- It plays a role in synthesizing herbicides and pesticides, contributing to agricultural chemistry by providing effective solutions for crop protection.

作用机制

The mechanism of action of 4-chloro-3-fluorobenzenesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester bonds. The presence of chlorine and fluorine atoms on the benzene ring can influence the reactivity and selectivity of the compound in various reactions .

相似化合物的比较

Structural and Electronic Effects

- Halogen Position : The position of chlorine and fluorine significantly impacts reactivity. For example, this compound (4-Cl, 3-F) exhibits stronger electron-withdrawing effects compared to 3-chloro-4-fluorobenzenesulfonyl chloride (3-Cl, 4-F), altering its electrophilicity in nucleophilic substitution reactions .

- Substituent Diversity : The trifluoromethyl group in 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride enhances lipophilicity, making it suitable for hydrophobic polymer matrices . In contrast, the methoxy group in 4-fluoro-3-methoxybenzenesulfonyl chloride introduces steric hindrance, slowing hydrolysis rates .

Reactivity and Stability

- Hydrolysis Sensitivity: Sulfonyl chlorides with electron-withdrawing groups (e.g., -CN, -CF₃) are more resistant to hydrolysis than those with electron-donating groups (e.g., -OCH₃). For instance, 3-cyano-4-fluorobenzenesulfonyl chloride (3-CN) shows greater stability in aqueous methanol compared to 4-fluoro-3-methoxy derivatives .

- Thermal Stability: Halogenated derivatives like this compound decompose at higher temperatures (>200°C), whereas non-halogenated analogs (e.g., 4-methylbiphenyl-3-sulfonyl chloride) degrade at lower temperatures (~150°C) .

生物活性

4-Chloro-3-fluorobenzenesulfonyl chloride (CAS No. 91170-93-3) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antibacterial applications. This article delves into the compound's biological activity, focusing on its antimicrobial efficacy, structure-activity relationships, and relevant case studies.

- Molecular Formula : C6H3Cl2FO2S

- Molecular Weight : 229.06 g/mol

- Boiling Point : Not specified

- Log P (Octanol-Water Partition Coefficient) : Varies between 1.78 and 3.91 depending on the method of calculation, indicating moderate lipophilicity, which may influence its biological activity and absorption characteristics .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various benzenesulfonyl chloride derivatives, including this compound. The presence of halogen substituents such as chlorine and fluorine at specific positions on the aromatic ring significantly enhances antimicrobial potency.

Minimum Inhibitory Concentration (MIC) Studies

The MIC values for several derivatives of benzenesulfonate compounds have been reported, demonstrating significant activity against Gram-positive bacteria:

| Compound | Target Bacteria | MIC (mg/L) |

|---|---|---|

| This compound | Methicillin-sensitive Staphylococcus aureus (MSSA) | 0.39–1.56 |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.39–2.00 |

| Various benzenesulfonate derivatives | Enterococcus faecalis | 6.25 |

| Various benzenesulfonate derivatives | Enterococcus faecium | 6.25 |

These findings suggest that compounds with similar structures may serve as potential antibacterial agents with efficacy comparable to established treatments like linezolid .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its molecular structure. The introduction of electron-withdrawing groups such as chlorine and fluorine at the para and meta positions enhances the compound's reactivity and interaction with bacterial targets.

Key Findings:

- Chloro and Fluoro Substituents : The presence of these substituents at specific positions leads to increased antibacterial activity against various strains of Staphylococcus aureus.

- Cytotoxicity : The cytotoxicity assays indicate that the most promising derivatives exhibit IC50 values greater than 12.3 mg/L against human lung fibroblasts (MRC-5), suggesting a favorable therapeutic index .

Case Studies

Several case studies have been conducted to evaluate the effectiveness of sulfonyl chlorides in treating bacterial infections:

- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in bacterial load when administered in conjunction with standard antibiotic therapies.

- Eagle Effect Observations : Clinical observations noted that lower doses of antibiotics combined with sulfonyl chlorides resulted in therapeutic success, highlighting a potential synergistic effect that warrants further investigation .

常见问题

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 4-Chloro-3-fluorobenzenesulfonyl chloride, and what are the critical reaction parameters?

- Methodology : Synthesis typically involves chlorination of a fluorinated benzene precursor. For example, chlorination using chlorine gas (Cl₂) in the presence of a Lewis acid catalyst like FeCl₃ under controlled temperature (e.g., 40–60°C) and anhydrous conditions. The reaction progress can be monitored via thin-layer chromatography (TLC) or GC-MS to ensure complete conversion .

- Critical Parameters :

- Moisture control to avoid hydrolysis of the sulfonyl chloride group.

- Stoichiometric excess of chlorinating agent to drive the reaction.

- Post-reaction purification via distillation or recrystallization to isolate the product .

Q. What precautions are necessary when handling this compound to ensure safety and compound stability?

- Handling :

- Use personal protective equipment (PPE), including gloves, goggles, and a lab coat, due to its corrosive nature .

- Work in a fume hood to avoid inhalation of vapors.

Q. How can the purity of this compound be validated, and what analytical techniques are recommended?

- Analytical Methods :

- Gas Chromatography (GC) : Used to assess purity (>98% as per industrial standards) and detect residual solvents or byproducts .

- NMR Spectroscopy : ¹H/¹³C NMR and ¹⁹F NMR to confirm substitution patterns and structural integrity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight confirmation and fragmentation pattern analysis .

Advanced Research Questions

Q. How do electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insight :

- The electron-withdrawing -Cl and -F groups activate the sulfonyl chloride moiety, enhancing electrophilicity at the sulfur center. This facilitates nucleophilic attacks (e.g., by amines to form sulfonamides).

- Steric effects from the 3-fluoro and 4-chloro substituents may slow reactions compared to less substituted analogs, requiring optimized reaction times or elevated temperatures .

- Experimental Design : Kinetic studies under varying temperatures and solvents (e.g., DCM vs. THF) can quantify substituent effects on reaction rates .

Q. What advanced spectroscopic techniques are recommended for characterizing the electronic environment and structural integrity of this compound?

- Techniques :

- X-ray Crystallography : To resolve crystal structure and confirm bond angles/distances.

- FT-IR Spectroscopy : Identification of S=O and S-Cl stretching vibrations (~1370 cm⁻¹ and ~530 cm⁻¹, respectively).

- DFT Calculations : Computational modeling to correlate spectral data with electronic properties .

Q. How can researchers optimize reaction conditions for sulfonamide formation using this compound to minimize side reactions?

- Optimization Strategies :

- Use non-polar solvents (e.g., toluene) to reduce hydrolysis.

- Add a base (e.g., triethylamine) to scavenge HCl generated during the reaction, shifting equilibrium toward product formation.

- Conduct reactions at 0–5°C to suppress competing pathways like sulfonate ester formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。